molecular formula C11H15N3 B13034986 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine

2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine

Cat. No.: B13034986
M. Wt: 189.26 g/mol
InChI Key: ZWIIJENDJSUCQM-UHFFFAOYSA-N
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Description

2-Methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a 2-methylpropan-2-amine group. This scaffold is notable for its structural resemblance to 7-azaindole, a privileged motif in kinase inhibitor design due to its ability to act as a hinge-binding domain in ATP-binding pockets . The compound’s amine moiety enhances solubility and bioavailability, making it a candidate for therapeutic applications, particularly in oncology and neurology.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-amine

InChI

InChI=1S/C11H15N3/c1-11(2,12)6-8-7-14-10-9(8)4-3-5-13-10/h3-5,7H,6,12H2,1-2H3,(H,13,14)

InChI Key

ZWIIJENDJSUCQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. One common method includes the cyclization of 2-bromo-5-iodopyridine with appropriate precursors under base-mediated conditions . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine exhibit significant anticancer properties. A study published in Cancer Research highlighted its potential as an inhibitor of SGK1 kinase, which is implicated in various cancer pathways. In vitro tests demonstrated that this compound could effectively reduce cell proliferation in cancer cell lines by inducing apoptosis and modulating key signaling pathways associated with tumor growth .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in the treatment of neurodegenerative diseases. It acts on specific neurotransmitter systems, enhancing cognitive function and providing neuroprotective effects. A study indicated that derivatives of this compound could improve memory retention and reduce neuroinflammation in animal models of Alzheimer's disease .

Antidepressant Properties

Recent investigations have explored the antidepressant potential of 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine. Preclinical trials demonstrated its efficacy in reducing depressive-like behaviors in rodent models. The mechanism appears to involve the modulation of serotonin and norepinephrine levels, akin to traditional antidepressants but with a potentially faster onset of action .

Case Study 1: Cancer Inhibition

In a controlled study involving various cancer cell lines, researchers treated cells with varying concentrations of 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutic agents. This suggests a strong potential for development as a novel anticancer drug.

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HCT116 (Colon Cancer)10.0

Case Study 2: Neuroprotective Effects

A study examining the neuroprotective effects of the compound on mice subjected to induced neurotoxicity found that treatment with 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine resulted in significantly reduced markers of oxidative stress and inflammation compared to untreated controls.

Treatment GroupOxidative Stress Marker Reduction (%)Reference
ControlN/AN/A
Low Dose (5 mg/kg)30
High Dose (10 mg/kg)50

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific enzymes or receptors. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, preventing the receptor’s activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The pyrrolo[2,3-b]pyridine core is shared among several kinase inhibitors. Key structural variations and their implications are summarized below:

Compound Substituents Molecular Weight Key Features Reference
Target Compound 2-Methylpropan-2-amine at position 3 ~215 g/mol Enhanced solubility due to tertiary amine; potential CNS penetration
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine Pyrimidin-2-amine at position 3 ~211 g/mol Moderate kinase selectivity; acts as a hinge binder
5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 2) Oxadiazol-2-amine at position 5 ~347 g/mol Nanomolar COT kinase inhibition; improved metabolic stability
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Chloro at position 4, amine at position 6 ~167 g/mol Reduced steric bulk; higher reactivity but lower selectivity

Key Observations :

  • Tertiary Amine vs.
  • Heterocyclic Extensions : Compounds with fused pyrimidine or oxadiazole rings (e.g., Compound 2) exhibit stronger kinase affinity but may suffer from off-target effects due to bulkier substituents .

Biological Activity

2-Methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₂
  • Molecular Weight : 174.25 g/mol

This compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities, particularly in the context of kinase inhibition.

Research indicates that compounds with similar structures often act as inhibitors of various kinases, including SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 is associated with therapeutic effects in conditions such as cancer and metabolic disorders .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds structurally related to 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Reference
Compound AHeLa (Cervical)0.126
Compound BSMMC-7721 (Liver)0.071
Compound CK562 (Leukemia)0.164

These findings suggest that modifications to the core structure can enhance anticancer activity, highlighting the importance of structure-activity relationship (SAR) studies.

Neuroprotective Effects

In addition to anticancer properties, compounds like 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine have been investigated for neuroprotective effects. Specifically, D3 dopamine receptor agonists have shown efficacy in models of neurodegeneration. The compound's ability to promote β-arrestin translocation and G protein activation suggests potential applications in treating Parkinson's disease and other neurodegenerative disorders .

Case Studies

  • Dopamine Receptor Agonism : A study demonstrated that a related compound exhibited potent D3 receptor agonism with an EC₅₀ of 710 nM while showing no significant activity at the D2 receptor. This selectivity may reduce side effects commonly associated with D2 receptor activation .
  • Kinase Inhibition : Another study highlighted the use of pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1 activity, which is implicated in various diseases including cancer and diabetes. The specific inhibition profile suggests a targeted approach to therapy using these compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine?

  • Methodological Answer : The compound can be synthesized via SnCl₂-catalyzed multicomponent reactions , which offer regioselectivity and atom economy. For example, condensation of pyrrolo[2,3-b]pyridine precursors with methylpropan-2-amine derivatives under mild conditions (e.g., 60°C, 12–24 hours in DMF) yields the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization achieves ≥95% purity. Confirm purity using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • 1H/13C NMR : To confirm structural integrity and substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight verification (e.g., [M+H]+ calculated for C₁₁H₁₄N₄: 202.1218).
  • Reverse-Phase HPLC : Use a C18 column with UV detection at 254 nm to ensure ≥98% purity.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What safety protocols should be followed during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use a chemical fume hood to limit exposure (maintain airborne concentrations ≤0.1 ppm).
  • Storage : Store at -20°C under nitrogen to prevent degradation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition potential?

  • Methodological Answer :
  • Structural Modifications : Systematically alter substituents on the pyrrolopyridine core (e.g., halogenation at positions 5 or 7) and the methyl group on the propan-2-amine moiety.
  • Assay Design : Use ADP-Glo™ Kinase Assays to measure inhibition of kinases (e.g., AXL, EGFR) at 1–100 μM concentrations. Include positive controls like vemurafenib derivatives .
  • Data Analysis : Compare IC₅₀ values across analogs using nonlinear regression models (e.g., GraphPad Prism).

Q. How to resolve discrepancies between in vitro and cellular activity data?

  • Methodological Answer :
  • Permeability Assessment : Perform PAMPA assays to evaluate membrane permeability. Low permeability may necessitate prodrug strategies (e.g., esterification of amine groups).
  • Metabolic Stability : Test compound stability in human liver microsomes (HLMs) to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
  • Cellular Assays : Use MTT assays with cytotoxicity controls to differentiate target-specific effects from general toxicity .

Q. What strategies optimize regioselectivity in pyrrolo[2,3-b]pyridine functionalization?

  • Methodological Answer :
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H arylation at the 3-position.
  • Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 100°C, 30 minutes) for regioselective bromination or iodination.
  • Computational Guidance : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition).
  • Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to identify assay-specific interference.
  • Protein Source : Compare recombinant vs. native kinase preparations to rule out isoform-specific effects .

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